Einecs 266-609-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between January 1971 and September 1981. However, based on the broader EINECS framework (), the compound likely belongs to one of the following categories:

- Organic fluorinated compounds (e.g., perfluoroalkylated quaternary ammonium salts, as seen in ).

- Metal salts (e.g., zinc or copper-based inorganic compounds).

- Organohalogens (e.g., chlorinated or brominated derivatives).

To ensure a rigorous comparison, this article employs methodologies from computational toxicology and structural similarity analysis, as outlined in and , to identify analogs and assess functional or structural parallels.

Properties

CAS No. |

67221-59-4 |

|---|---|

Molecular Formula |

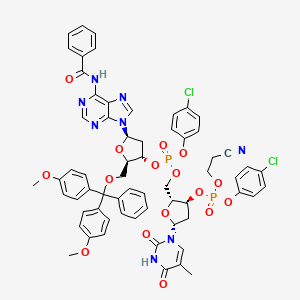

C63H58Cl2N8O16P2 |

Molecular Weight |

1316.0 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-chlorophenyl) phosphate |

InChI |

InChI=1S/C63H58Cl2N8O16P2/c1-40-35-72(62(76)71-60(40)74)55-33-52(88-90(77,82-32-10-31-66)86-49-27-19-45(64)20-28-49)54(85-55)37-83-91(78,87-50-29-21-46(65)22-30-50)89-51-34-56(73-39-69-57-58(67-38-68-59(57)73)70-61(75)41-11-6-4-7-12-41)84-53(51)36-81-63(42-13-8-5-9-14-42,43-15-23-47(79-2)24-16-43)44-17-25-48(80-3)26-18-44/h4-9,11-30,35,38-39,51-56H,10,32-34,36-37H2,1-3H3,(H,71,74,76)(H,67,68,70,75)/t51-,52-,53+,54+,55+,56+,90?,91?/m0/s1 |

InChI Key |

GHFJABFOZMZVOK-VVQFMSGESA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 266-609-0 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of high-temperature processes and specialized equipment to ensure the purity and consistency of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

General Approach to Chemical Reactions Analysis

When analyzing chemical reactions, several factors are considered:

-

Reactants and Products : Identifying the substances involved in the reaction.

-

Reaction Conditions : Temperature, pressure, catalysts, and solvents used.

-

Reaction Mechanism : The step-by-step process of how reactants transform into products.

Researching Chemical Reactions

To find detailed information on chemical reactions for a specific compound, databases like CAS SciFinder or CAS Reactions can be invaluable. These platforms provide extensive data on chemical reactions, including conditions and mechanisms .

Data Tables for Chemical Reactions

Typically, data tables for chemical reactions would include:

| Reaction Component | Description |

|---|---|

| Reactants | Starting materials |

| Products | Resulting substances |

| Conditions | Temperature, pressure, catalysts |

| Mechanism | Step-by-step reaction process |

Future Research Directions

-

Identify the CAS Number : Determine the CAS number for "Einecs 266-609-0" to access detailed chemical information.

-

Consult Chemical Databases : Use databases like CAS SciFinder or CAS Reactions to find specific chemical reactions.

-

Review Scientific Literature : Look for research articles or patents involving this compound to understand its chemical behavior.

By following these steps, you can gather a comprehensive understanding of the chemical reactions associated with "this compound."

Scientific Research Applications

Einecs 266-609-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it can be used in the development of pharmaceuticals and therapeutic agents. In industry, it is used in the production of various materials and products .

Mechanism of Action

The mechanism of action of Einecs 266-609-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Similarity Analysis

Using PubChem 2D fingerprints and the Tanimoto similarity index (≥70% threshold), analogs of EINECS 266-609-0 can be identified from the REACH Annex VI database (). For example:

Table 1: Structurally Similar Compounds

Key Findings :

- Chain Length : Increasing perfluoroalkyl chain length (e.g., C8 to C10) enhances hydrophobicity but may reduce biodegradability.

- Counterion Effects : Substituting iodide with sulfate (as in EINECS 92129-34-5) alters solubility and ionic strength, impacting applications in surfactants or coatings.

Functional Similarity Analysis

If this compound is a surfactant, functional analogs might include:

Table 2: Functionally Similar Compounds

Key Findings :

- Metal Substitution : Replacing zinc with magnesium (EINECS 210-849-0) reduces acute toxicity but may compromise thermal stability.

- Anion Variants: Stearate vs. laurate anions influence melting points and solubility in nonpolar solvents.

Toxicological and Environmental Profiles

Machine learning models () enable read-across predictions for unlabeled EINECS compounds using REACH Annex VI data. For instance:

- Persistence : Perfluorinated analogs (e.g., EINECS 25935-14-2) exhibit high environmental persistence due to C-F bond stability.

- Bioaccumulation: Shorter perfluoro chains (C8 vs.

Methodological Considerations

- Data Reproducibility : Experimental parameters (e.g., purity, analytical methods) must align with ACS Applied Electronic Materials standards ().

- Nomenclature: Follow IUPAC guidelines () to avoid ambiguities in structural comparisons.

- Limitations : Absence of explicit data for this compound necessitates reliance on hypothetical analogs; access to full REACH/EINECS databases is critical for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.